1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione
1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione
Brand Name:
Vulcanchem
CAS No.:
15472-07-8
VCID:
VC21049066
InChI:
InChI=1S/C21H20N2O4/c1-26-18-8-4-5-9-19(18)27-14-10-11-23(13-14)21(25)20(24)16-12-22-17-7-3-2-6-15(16)17/h2-9,12,14,22H,10-11,13H2,1H3
SMILES:
COC1=CC=CC=C1OC2CCN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Molecular Formula:
C21H20N2O4
Molecular Weight:
364.4 g/mol
1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione
CAS No.: 15472-07-8
Cat. No.: VC21049066
Molecular Formula: C21H20N2O4
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15472-07-8 |
|---|---|
| Molecular Formula | C21H20N2O4 |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione |
| Standard InChI | InChI=1S/C21H20N2O4/c1-26-18-8-4-5-9-19(18)27-14-10-11-23(13-14)21(25)20(24)16-12-22-17-7-3-2-6-15(16)17/h2-9,12,14,22H,10-11,13H2,1H3 |
| Standard InChI Key | HWPVQNJIZNNHHP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OC2CCN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
| Canonical SMILES | COC1=CC=CC=C1OC2CCN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator